7-Methyl-6-octen-3-one

Descripción general

Descripción

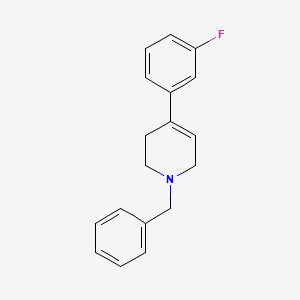

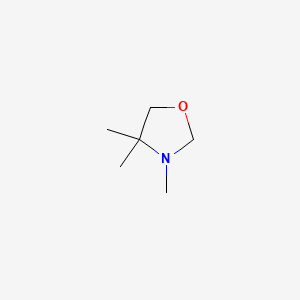

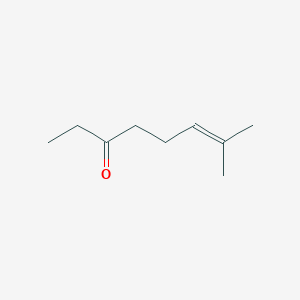

7-Methyl-6-octen-3-one is a chemical compound with the formula C9H16O . It is a clear, colorless liquid with a strong fruity odor resembling that of strawberry . It is commonly used as a flavor and fragrance ingredient in the food and perfume industry .

Molecular Structure Analysis

The molecular formula of this compound is C9H16O . The molecular weight is approximately 154.249 Da . For a more detailed view of the structure, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Physical and Chemical Properties Analysis

This compound has a boiling point of 68.0-68.5 °C (at a pressure of 2 Torr) and a density of 0.8776 g/cm3 .Aplicaciones Científicas De Investigación

Stereochemical Synthesis

- 7-Methyl-6-octen-3-one has been explored in the context of stereochemical synthesis. For example, Krief, Kenda, and Remade (1995) demonstrated its role in the stereoselective synthesis of 1,2-dialkyl-1-phenyl-cyclopentanes using intramolecular carbolithiation of vinyl sulfides (Krief, Kenda, & Remade, 1995).

NMR Stereochemical Study

- Tähtinen et al. (2002) conducted a comprehensive NMR stereochemical study of certain compounds, including the 7a-methyl octa(hexa)hydrocyclopenta[d][1,3]oxazines, which relates to the structural domain of this compound (Tähtinen et al., 2002).

Rhodium(I) Complex Catalysis

- Funakoshi, Togo, Koga, and Sakai (1989) investigated the cyclization of 6-Octen-1-als, including 7-methyl-6-octen-1-al, with Rhodium(I) complexes. This research highlights the potential of this compound in catalytic processes (Funakoshi et al., 1989).

Photochemical Properties

- Yang, Lu, Rao, Tsai, and Liao (2003) explored the photochemistry of various compounds, including those related to the structural class of this compound. This research offers insights into the photochemical applications of this compound (Yang et al., 2003).

Defense Responses in Plants

- Kishimoto, Matsui, Ozawa, and Takabayashi (2007) discovered that a similar compound, 1-Octen-3-ol, induces defense responses in Arabidopsis thaliana, suggesting a potential biological application for this compound (Kishimoto et al., 2007).

Tautomer Stabilization

- Sigalov, Afonin, Sterkhova, and Shainyan (2019) conducted a study on tautomers stabilized by intra- and intermolecular hydrogen bonds, relevant to the structural understanding of compounds like this compound (Sigalov et al., 2019).

Methyl Substituent Influence

- Kirsch, Priebe, and Hopf (1984) researched the impact of methyl substituents on certain chemical rearrangements, providing insights relevant to the chemical behavior of this compound (Kirsch, Priebe, & Hopf, 1984).

Polyketides with Bicyclo[4.2.0]octene

- Li, Chen, He, Guan, Cheng, Hao, Wei, Zheng, Liu, Li, Zhou, Zhu, and Zhang (2019) isolated polyketides from Emericella nidulans, showcasing bicyclo[4.2.0]octene functionalities, which is structurally related to this compound (Li et al., 2019).

Polyimides from Bicyclo[2.2.2]oct-7-ene

- Itamura, Yamada, Tamura, Matsumoto, and Kurosaki (1993) synthesized polyimides using a compound structurally similar to this compound, indicating its potential in material science applications (Itamura et al., 1993).

Safety and Hazards

Propiedades

IUPAC Name |

7-methyloct-6-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFCEAOQAPBGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543568 | |

| Record name | 7-Methyloct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-47-0 | |

| Record name | 7-Methyloct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.